Extended Duration of Intragastric pH > 4 Control Versus Conventional PPIs
In a randomized, placebo-controlled, five-way crossover pilot study, dexlansoprazole 60 mg demonstrated significantly longer durations with intragastric pH > 4.0 over 24 hours compared to pantoprazole 40 mg, esomeprazole 40 mg, and rabeprazole 20 mg [1]. This extended acid suppression is a direct result of its dual delayed-release pharmacokinetic profile.
| Evidence Dimension | Duration of intragastric pH > 4.0 over 24 hours |
|---|---|
| Target Compound Data | Statistically significant longer duration compared to all other PPIs (P < 0.05). Specifically, mean pH 3.98 ± 0.11. |
| Comparator Or Baseline | Pantoprazole (mean pH 3.48 ± 0.12), Rabeprazole (mean pH 3.66 ± 0.05), Esomeprazole (mean pH 3.66 ± 0.05), Placebo (mean pH 2.52 ± 0.12). |
| Quantified Difference | Significantly higher mean pH and longer pH > 4.0 duration versus all comparators (P < 0.05). |
| Conditions | Prospective, randomized, placebo-controlled, five-way crossover pilot study in healthy volunteers using 24-hour ambulatory intragastric pH monitoring (ZepHr®). |
Why This Matters
Sustained acid suppression over 24 hours is the primary pharmacodynamic goal of PPI therapy; superior performance in this dimension directly translates to fewer breakthrough symptoms and more consistent healing of mucosal injury.
- [1] Hameed A, Ali A, Khan A, et al. Comparative Efficacy of Dexlansoprazole, Pantoprazole, Esomeprazole, and Rabeprazole in Achieving Optimal 24-Hour Intragastric pH Control: A Randomized Crossover Study Using Ambulatory pH Monitoring. Cureus. 2024;16(10):e71418. View Source
